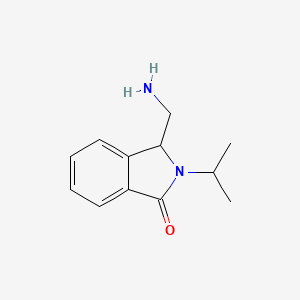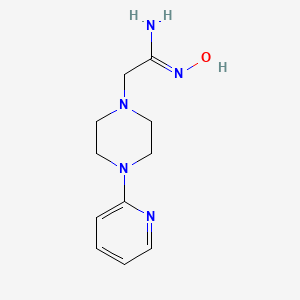
N'-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide is a chemical compound with the molecular formula C11H17N5O and a molecular weight of 235.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a piperazine moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide typically involves the reaction of 2-(4-pyridin-2-ylpiperazin-1-yl)ethanamine with hydroxylamine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites on proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-hydroxy-2-(4-pyridin-3-ylpiperazin-1-yl)ethanimidamide
- N’-hydroxy-2-(4-pyridin-4-ylpiperazin-1-yl)ethanimidamide
- N’-hydroxy-2-(4-pyridin-5-ylpiperazin-1-yl)ethanimidamide
Uniqueness
N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards various molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C11H17N5O |
|---|---|
Poids moléculaire |
235.29 g/mol |
Nom IUPAC |
N'-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide |
InChI |
InChI=1S/C11H17N5O/c12-10(14-17)9-15-5-7-16(8-6-15)11-3-1-2-4-13-11/h1-4,17H,5-9H2,(H2,12,14) |
Clé InChI |
MPPGBGSTRHRZJO-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(CCN1C/C(=N/O)/N)C2=CC=CC=N2 |
SMILES canonique |
C1CN(CCN1CC(=NO)N)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


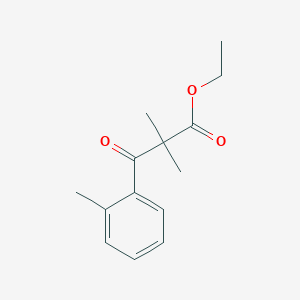
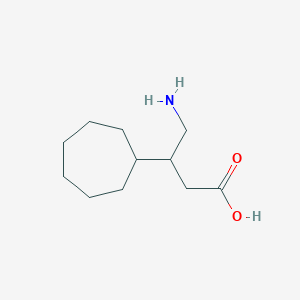

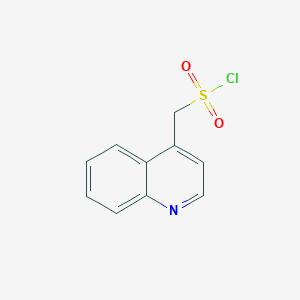

![N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13219005.png)
![4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13219016.png)

![1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13219066.png)
![2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)
